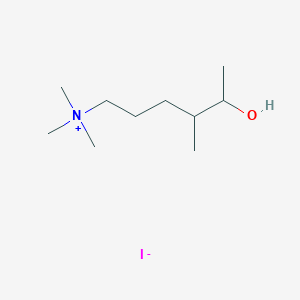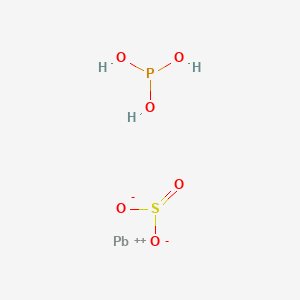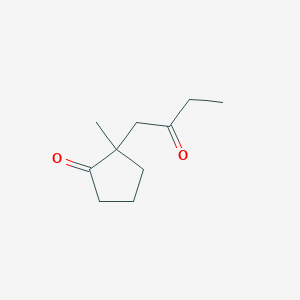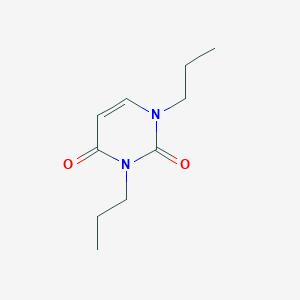![molecular formula C20H17N B14614124 5,6,7-Trimethylbenzo[c]acridine CAS No. 56969-69-8](/img/structure/B14614124.png)
5,6,7-Trimethylbenzo[c]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-Trimethylbenzo[c]acridine is a chemical compound belonging to the acridine family. Acridines are heterocyclic compounds containing nitrogen and are known for their broad range of pharmaceutical properties. This compound is characterized by its unique structure, which includes three methyl groups attached to the benzo[c]acridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethylbenzo[c]acridine typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This reaction can be catalyzed by transition metals such as platinum or by Brønsted acids. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7-Trimethylbenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse acridine derivatives .
Aplicaciones Científicas De Investigación
5,6,7-Trimethylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Biology: The compound’s ability to intercalate into DNA makes it useful for studying DNA interactions and developing DNA-targeted therapies.
Medicine: Acridine derivatives, including this compound, have shown potential as anticancer agents due to their ability to inhibit topoisomerase and telomerase enzymes.
Industry: The compound is used in the production of dyes, fluorescent materials, and other industrial applications .
Mecanismo De Acción
The mechanism of action of 5,6,7-Trimethylbenzo[c]acridine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound of the acridine family, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties
Uniqueness
5,6,7-Trimethylbenzo[c]acridine is unique due to the presence of three methyl groups on the benzo[c]acridine core. These methyl groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other acridine derivatives .
Propiedades
Número CAS |
56969-69-8 |
|---|---|
Fórmula molecular |
C20H17N |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
5,6,7-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-13(2)19-14(3)16-9-6-7-11-18(16)21-20(19)17-10-5-4-8-15(12)17/h4-11H,1-3H3 |
Clave InChI |
WJPYCMSRQAFZST-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C14)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



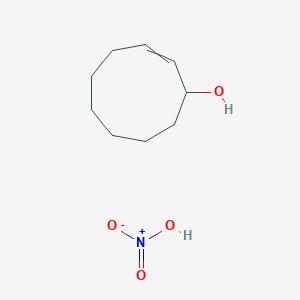
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
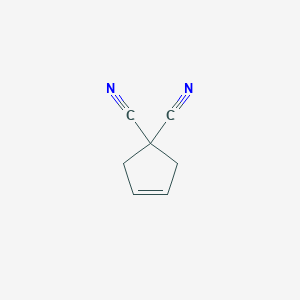
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)

